REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH:6]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][CH2:7]1)=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>C1COCC1>[NH2:1][CH2:4][CH2:5][CH:6]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][CH2:7]1
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCC1COC2=C1C=C(C=C2)C#N
|
Name
|
|
Quantity
|
576 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 7 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This solution was stirred for 18 hr
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
then used without further purification
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
NCCC1COC2=C1C=C(C=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |